molecular formula C23H27ClN2O4 B2940141 (9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride CAS No. 868599-73-9

(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride

Cat. No.: B2940141
CAS No.: 868599-73-9
M. Wt: 430.93
InChI Key: XCEUTTUALOJQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C23H27ClN2O4 and its molecular weight is 430.93. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “(9H-Fluoren-9-yl)methyl (8-amino-3,6-dioxooctyl)carbamate hydrochloride”, also known as “1-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxa-8-octaneamine, HCl”, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in Solid Phase Peptide Synthesis (SPPS), a common method for peptide synthesis . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks , which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis . This protection allows for the selective addition of amino acids in peptide chains . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of the Fmoc group is influenced by the pH of the environment . It is stable under acidic conditions but is removed under mild basic conditions . Therefore, the pH is a crucial factor in the efficacy and stability of this compound. The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(8-amino-3,6-dioxooctyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4.ClH/c24-13-11-16(26)9-10-17(27)12-14-25-23(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22;/h1-8,22H,9-15,24H2,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEUTTUALOJQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)CCC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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